molecular formula C12H19NO5S B14274722 4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide CAS No. 139097-73-7

4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B14274722
CAS No.: 139097-73-7
M. Wt: 289.35 g/mol
InChI Key: DRLQTIIPBSKURE-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes hydroxyl, sulfonamide, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide
  • 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
  • 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide

Uniqueness

4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on a dimethylbenzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.

Properties

CAS No.

139097-73-7

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

4-hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO5S/c1-9-7-11(8-10(2)12(9)16)19(17,18)13(3-5-14)4-6-15/h7-8,14-16H,3-6H2,1-2H3

InChI Key

DRLQTIIPBSKURE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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